![molecular formula C21H14Br3N3O3 B11544801 2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544801.png)
2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its multiple bromine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate typically involves multiple steps, including bromination, formylation, and esterification reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper complexes, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products
The major products formed from these reactions include substituted aromatic compounds, quinones, amines, and biaryl compounds .
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with molecular targets through its bromine atoms and aromatic rings. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or receptors. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino}methyl]phenol
- 5-Bromo-2-methylpyridin-3-amine
- 3,4-Dibromohexane
Properties
Molecular Formula |
C21H14Br3N3O3 |
---|---|
Molecular Weight |
596.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C21H14Br3N3O3/c1-12-5-6-14(10-25-12)20(28)27-26-11-15-8-17(23)9-18(24)19(15)30-21(29)13-3-2-4-16(22)7-13/h2-11H,1H3,(H,27,28)/b26-11+ |
InChI Key |
KYAZBRRURIAOSJ-KBKYJPHKSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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